Flupenthixol dihydrochloride

Catalog No.
S1486399
CAS No.
51529-01-2
M.F
C23H25F3N2OS
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flupenthixol dihydrochloride

CAS Number

51529-01-2

Product Name

Flupenthixol dihydrochloride

IUPAC Name

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol

Molecular Formula

C23H25F3N2OS

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-

InChI Key

NJMYODHXAKYRHW-DVZOWYKESA-N

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Solubility

60.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-[3-[(3Z)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Hydrochloride; α-Flupenthixol Hydrochloride; cis-Flupentixol Hydrochloride; Emergil; Fluanxol; Siplarol; Metamin;

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO

Flupenthixol dihydrochloride is an antipsychotic medication belonging to the thioxanthene class. It is primarily used to manage symptoms associated with schizophrenia and other psychiatric conditions. The chemical structure of flupenthixol dihydrochloride can be described by the formula C23H27Cl2F3N2OS, and it exists predominantly as a mixture of two geometric isomers: cis(Z) and trans(E), with the cis form being pharmacologically active .

Flupentixol acts primarily by blocking dopamine D2 receptors in the brain, though it also has some effect on D1 receptors [, ]. This action helps regulate dopamine neurotransmission, which is believed to be dysregulated in schizophrenia and other mental illnesses [].

Management of Schizophrenia:

Flupentixol dihydrochloride, primarily known for its use in treating schizophrenia, has been extensively studied in this context. Research shows its effectiveness in managing positive and negative symptoms of the disorder []. However, it's important to note that flupentixol is not approved for use in the United States and carries potential side effects that require careful monitoring by healthcare professionals [].

Potential Antidepressant Effects:

Beyond schizophrenia, flupentixol has shown promise in treating depression. Studies suggest it may offer a rapid onset of action compared to other antidepressants, with noticeable effects observed within the first few days of administration []. However, further research is needed to determine its long-term efficacy and safety for depression treatment.

Investigation in Cancer Research:

Recent research has explored the potential application of flupentixol dihydrochloride in cancer treatment. Studies suggest it may act as a phosphoinositide 3-kinase (PI3K) inhibitor, potentially inhibiting the growth and survival of lung cancer cells []. While findings are promising, further investigation is necessary to understand the full therapeutic potential and mechanisms of action in this context.

Additional Areas of Research:

Flupentixol dihydrochloride has also been investigated in various other research areas, including:

  • Anxiety: Studies have explored its use in combination with other medications for managing anxiety symptoms, but further research is needed to establish its definitive role [].
  • Viral Infection: Recent studies have suggested potential antiviral properties of flupentixol against SARS-CoV-2, though further investigation is necessary to confirm these findings [].
Typical of organic compounds. Key reactions include:

  • Esterification: The formation of flupenthixol decanoate through the esterification of cis-flupenthixol with decanoic acid.
  • Metabolism: In the liver, flupenthixol is metabolized via sulfoxidation, dealkylation, and glucuronidation to produce inactive metabolites .

The compound's stability and reactivity are influenced by its functional groups, particularly the piperazine ring and thioxanthene structure.

Flupenthixol dihydrochloride acts as a non-selective antagonist at dopamine D1, D2, D3, and to a lesser extent D4 receptors. This antagonistic activity is primarily responsible for its antipsychotic effects. Additionally, flupenthixol exhibits some serotonin receptor antagonism (particularly at 5-HT2A receptors), contributing to its therapeutic profile .

The compound has also shown potential antidepressant effects at lower doses, possibly due to its action on dopamine autoreceptors which may enhance postsynaptic activation through increased dopamine levels .

Flupenthixol dihydrochloride can be synthesized through several methods:

  • Starting Materials: The synthesis typically begins with thioxanthene derivatives.
  • Key Steps:
    • Formation of the piperazine ring.
    • Introduction of trifluoromethyl groups.
    • Hydrochloride salt formation through reaction with hydrochloric acid.

The synthesis must be conducted under controlled conditions to ensure the correct isomeric form is produced .

Flupenthixol dihydrochloride is primarily used in clinical settings for:

  • Schizophrenia Treatment: Effective in managing chronic schizophrenia symptoms without significant agitation or hyperactivity.
  • Depression Management: Sometimes used in combination therapies for depressive disorders.
  • Anxiety Disorders: In conjunction with other medications like melitracen for treating anxiety-related symptoms .

Additionally, research has indicated potential roles in cancer therapy by inhibiting specific signaling pathways involved in tumor growth .

Flupenthixol has been studied for its interactions with various neurotransmitter systems:

  • Dopamine Receptors: Strong antagonistic effects on D1 and D2 receptors contribute to its antipsychotic properties.
  • Serotonin Receptors: Modulates serotonin activity which may play a role in mood regulation.
  • Adrenergic and Cholinergic Systems: Exhibits weak interactions that may influence side effect profiles .

Clinical studies have also explored its pharmacokinetics and safety profile, highlighting a half-life of approximately 35 hours after oral administration .

Flupenthixol dihydrochloride shares similarities with several other antipsychotic agents. Here are some comparable compounds:

Compound NameClassKey SimilaritiesUnique Aspects
ClopentixolThioxantheneSimilar chemical structureDifferent receptor binding profile
HaloperidolButyrophenoneAntipsychotic effectsMore potent D2 antagonist
OlanzapineAtypicalTreats similar psychiatric disordersBroader receptor activity
RisperidoneAtypicalAntagonistic effects on dopamineMore selective for serotonin receptors

Flupenthixol's unique feature lies in its dual action as both an antipsychotic and an antidepressant at lower doses, alongside its specific receptor binding affinities which differentiate it from other agents in clinical use .

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

434.16396908 g/mol

Monoisotopic Mass

434.16396908 g/mol

Heavy Atom Count

30

Appearance

Assay:≥95%A crystalline solid

Melting Point

233-234

UNII

FA0UYH6QUO

GHS Hazard Statements

Aggregated GHS information provided by 30 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 30 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 29 of 30 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Flupentixol is indicated for maintenance therapy of chronic schizophrenic patients whose main manifestations do not include excitement, agitation or hyperactivity. It is indicated for the management of depression in adult patients who may, or may not, also be showing signs of anxiety. Flupentixol in combination with [melitracen] is indicated to manage symptoms of anxiety, depression, and asthenia in adults.

Mechanism of Action

The mechanism of action of flupentixol is not completely understood. The antipsychotic actions are mainly thought to arise from cis(Z)-flupentixol, the active stereoisomer, acting as an antagonist at both dopamine D1 and D2 receptors with equal affinities. Schizophrenia is a mental illness characterized by positive (such as hallucinations and delusions) and negative (such as affect flattening and apathy) symptoms. While several neurotransmitter systems are implicated in the pathophysiologic processes leading to the development of symptoms, the dopamine and glutamate systems have been extensively studied. It is generally understood that positive symptoms of schizophrenia arise from a dysregulated striatal dopamine pathway, leading to hyperstimulation of D2 receptors. Many antipsychotic agents work by blocking D2 receptors as antagonists; similarly, cis(Z)-flupentixol, the active stereoisomer, is an antagonist at D2 receptors. However, there is now evidence that antipsychotic agents can work by blocking other dopamine receptor subtypes, such as D1, D3, or D4 receptors. One study showed that cis(Z)-flupentixol is an antagonist at both dopamine D1 and D2 receptors with equal affinities, and binds to D3 and D4 receptors with lower affinities. It also binds to alpha-1 adrenoceptors. Antidepressant effects of flupentixol are understood to be mediated by antagonism at 5-HT2A receptors, which are commonly downregulated following repeated antidepressant treatment. Flupentixol also binds to 5-HT2C receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

51529-01-2
2413-38-9

Absorption Distribution and Excretion

Following oral administration, flupentixol is readily absorbed from the gastrointestinal tract, with oral bioavailability of about 40%. Tmax ranges from three to eight hours. Steady-state plasma levels are achieved in about seven days and following once-daily oral administration of 5 mg flupentixol, the mean minimum steady-state level was about 1.7 ng/mL (3.9 nmol/L). From the site of intramuscular injection, esterified flupentixol diffuses slowly from the oil solution and is slowly released into the extracellular fluid and the circulation to be distributed to different tissues. Peak drug concentrations are reached between four and seven days following intramuscular injection. Intramuscularly administered flupentixol is detectable in the blood three weeks after injection and reaches steady-state concentrations after about three months of repeated administration.
Fecal excretion is more predominant than renal excretion. In the feces, flupentixol is recovered in the feces mainly as the unchanged form, as well as its lipophilic metabolites, such as dealkyl-flupentixol. Flupentixol is recovered in the urine as the unchanged form as well as its hydrophilic sulfoxide and glucuronide metabolites.
The apparent volume of distribution is about 14.1 L/kg. Following administration, the highest levels of flupentixol are found in the lungs, liver, and spleen. Lower concentrations of the drug are found in the blood and brain.
Following oral administration, the mean systemic clearance is about 0.29 L/min.

Metabolism Metabolites

Flupentixol is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites. Flupentixol decanoate, the active ingredient in the intramuscular formulation, is hydrolyzed to flupentixol.

Wikipedia

Flupentixol

Biological Half Life

The elimination half-life is about 35 hours following oral administration and three weeks following intramuscular administration.

Dates

Modify: 2023-08-15

Explore Compound Types